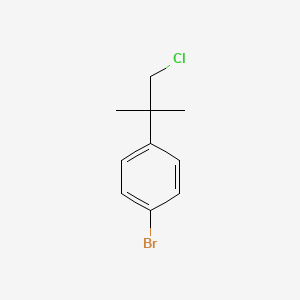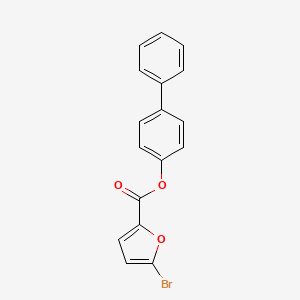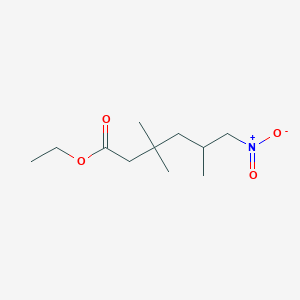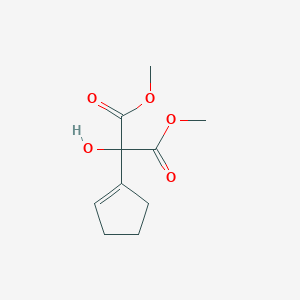silane CAS No. 96424-82-7](/img/structure/B14358198.png)
[2-(Benzylsulfanyl)ethyl](trifluoro)silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Benzylsulfanyl)ethylsilane is a chemical compound that belongs to the class of organosilicon compounds It is characterized by the presence of a trifluorosilane group attached to a benzylsulfanyl ethyl chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzylsulfanyl)ethylsilane typically involves the reaction of benzyl mercaptan with an appropriate ethyl trifluorosilane precursor. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the silane group. Common solvents used in this synthesis include tetrahydrofuran (THF) and dichloromethane (DCM). The reaction may be catalyzed by a base such as triethylamine to facilitate the nucleophilic substitution.
Industrial Production Methods
In an industrial setting, the production of 2-(Benzylsulfanyl)ethylsilane may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can enhance the efficiency of the synthesis. Additionally, purification techniques such as distillation and chromatography are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Benzylsulfanyl)ethylsilane undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the trifluorosilane group, yielding simpler organosulfur compounds.
Substitution: The trifluorosilane group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Lithium aluminum hydride (LiAlH4) and other reducing agents.
Substitution: Nucleophiles such as amines, alcohols, and thiols.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Organosulfur compounds without the trifluorosilane group.
Substitution: Various substituted organosilicon compounds.
Applications De Recherche Scientifique
2-(Benzylsulfanyl)ethylsilane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce trifluorosilane groups into molecules, enhancing their reactivity and stability.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its use in drug development, particularly in the design of novel pharmaceuticals with improved pharmacokinetic properties.
Industry: Utilized in the production of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 2-(Benzylsulfanyl)ethylsilane involves its interaction with specific molecular targets and pathways. The trifluorosilane group can enhance the compound’s ability to penetrate cell membranes, allowing it to reach intracellular targets. Once inside the cell, the compound can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. The sulfanyl group may also contribute to the compound’s reactivity, enabling it to form covalent bonds with target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Methylsulfanyl)ethylsilane: Similar structure but with a methyl group instead of a benzyl group.
2-(Phenylsulfanyl)ethylsilane: Similar structure but with a phenyl group instead of a benzyl group.
2-(Ethylsulfanyl)ethylsilane: Similar structure but with an ethyl group instead of a benzyl group.
Uniqueness
2-(Benzylsulfanyl)ethylsilane is unique due to the presence of the benzyl group, which can enhance its reactivity and stability compared to similar compounds. The benzyl group may also impart specific biological activities, making this compound particularly valuable in medicinal chemistry and drug development.
Propriétés
Numéro CAS |
96424-82-7 |
|---|---|
Formule moléculaire |
C9H11F3SSi |
Poids moléculaire |
236.33 g/mol |
Nom IUPAC |
2-benzylsulfanylethyl(trifluoro)silane |
InChI |
InChI=1S/C9H11F3SSi/c10-14(11,12)7-6-13-8-9-4-2-1-3-5-9/h1-5H,6-8H2 |
Clé InChI |
WSOGTGGDPPMHNW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CSCC[Si](F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Benzo[f]quinoxaline-5-carbonitrile, 2,3,4,6-tetrahydro-6-oxo-](/img/structure/B14358126.png)
![3-Ethyl-2-[2-(naphthalen-1-yl)prop-1-en-1-yl]-1,3-benzothiazol-3-ium iodide](/img/structure/B14358128.png)
![1-[(Chloromethyl)(dimethyl)silyl]hexan-3-ol](/img/structure/B14358138.png)
![Naphtho[1,2-b]thiophene, 9-methyl](/img/structure/B14358145.png)


![Ethyl 4-{[2-(1H-imidazol-5-yl)ethyl]amino}-4-oxobutanoate](/img/structure/B14358154.png)
![2-Acetyloxy-4-[bis(2-chloroethyl)amino]benzoic acid](/img/structure/B14358157.png)

![1-[4-(Phenylsulfanyl)butyl]-1,4-dihydropyridine-3-carboxamide](/img/structure/B14358179.png)

![Phenyl 3-methyl-4-[(E)-phenyldiazenyl]benzoate](/img/structure/B14358204.png)
